2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide
Description
2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is an organic compound that features a furan ring, a nitrobenzamide moiety, and a methylphenyl group
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-13-4-2-5-14(10-13)21-19(23)17-11-15(22(24)25)7-8-18(17)20-12-16-6-3-9-26-16/h2-11,20H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOMBKNGYVDDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Nitration of the benzamide: The nitration of N-(3-methylphenyl)benzamide can be carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagent used.
Scientific Research Applications
2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and nitrobenzamide moiety could play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-5-nitrobenzamide
- 2-(furan-2-ylmethylamino)-N-(3-chlorophenyl)-5-nitrobenzamide
Uniqueness
2-(furan-2-ylmethylamino)-N-(3-methylphenyl)-5-nitrobenzamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the furan ring, nitro group, and methylphenyl moiety also provides a distinct set of properties that can be leveraged in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
